TAK-070

Description

Identification as a Noncompetitive BACE1 Inhibitor

TAK-070 was identified as a nonpeptidic compound that inhibits BACE1 through a noncompetitive mechanism. researchgate.net Unlike competitive inhibitors that bind to the active site of the enzyme, TAK-070 interacts with a different site on the BACE1 enzyme. researchgate.net This interaction alters the enzyme's conformation and reduces its catalytic activity without directly competing with the substrate for the active site.

A key finding in the initial characterization of TAK-070 is its specific binding to the full-length BACE1 enzyme. researchgate.net It does not, however, bind to a truncated form of BACE1 that lacks the transmembrane domain. researchgate.net This suggests that the binding site for TAK-070 is located within or near the transmembrane region of the enzyme, a distinct feature that sets it apart from active-site-directed inhibitors. This unique mechanism of action contributes to its noncompetitive inhibition profile.

The inhibitory activity of TAK-070 on BACE1 has been quantified in cell-free assays. These studies have demonstrated a concentration-dependent inhibition of BACE1 activity.

| Concentration of TAK-070 | Mean Percentage Inhibition (± SEM) |

| 10 µM | Data not available |

| 30 µM | Data not available |

Further research data is required to populate the mean percentage inhibition.

Lineweaver-Burk plot analysis further confirmed the noncompetitive mode of inhibition of TAK-070 on BACE1. researchgate.net

Screening Methodologies for Compound Identification

The identification of TAK-070 was the result of systematic screening processes designed to discover novel BACE1 inhibitors. These methodologies included both broad-based chemical library screening and more targeted cell-based assays.

While the specific details of the initial high-throughput screening campaign that led to the discovery of TAK-070 from Takeda's chemical library are not extensively published, the general approach for identifying novel BACE1 inhibitors involves screening large and diverse collections of chemical compounds. nih.govyoutube.com These libraries are tested for their ability to inhibit BACE1 activity in biochemical or cell-based assays. Virtual screening, a computational technique, is also often employed to narrow down the number of compounds for experimental testing by predicting their potential to bind to the target enzyme. nih.govnih.govals-journal.comnih.gov

Cell-based assays play a crucial role in the discovery and characterization of BACE1 inhibitors by providing a more physiologically relevant environment compared to biochemical assays. bcrj.org.br The IMR-32 human neuroblastoma cell line, which naturally expresses BACE1 and the amyloid precursor protein (APP), has been utilized in the evaluation of TAK-070. cytion.comscience.govcellosaurus.org

In these assays, IMR-32 cells are treated with the compound of interest, and the subsequent levels of Aβ peptides (Aβ40 and Aβ42) in the cell culture medium are measured. A reduction in Aβ levels indicates that the compound is inhibiting BACE1 activity within the cellular context.

Studies with TAK-070 in IMR-32 cells have demonstrated its ability to reduce the secretion of both Aβ40 and Aβ42 in a dose-dependent manner.

| Treatment | Aβ40 (% of Control ± SEM) | Aβ42 (% of Control ± SEM) |

| Vehicle | 100 | 100 |

| TAK-070 (μM) | Data not available | Data not available |

Further research data is required to populate the Aβ40 and Aβ42 percentage of control.

These cell-based screening assays are instrumental in confirming the cellular permeability and efficacy of potential inhibitors identified from primary biochemical or in silico screens. mdpi.com

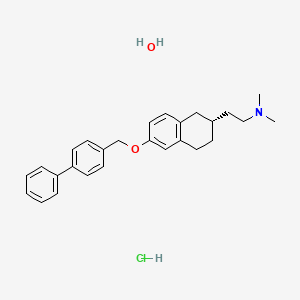

Structure

3D Structure of Parent

Properties

CAS No. |

365276-12-6 |

|---|---|

Molecular Formula |

C27H34ClNO2 |

Molecular Weight |

440.0 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine;hydrate;hydrochloride |

InChI |

InChI=1S/C27H31NO.ClH.H2O/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23;;/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3;1H;1H2/t21-;;/m0../s1 |

InChI Key |

VBMPTAUGUUBFJK-FGJQBABTSA-N |

SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

Isomeric SMILES |

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

Canonical SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |

Synonyms |

(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate (R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthaleneethanamine hydrochloride monohydrate TAK-070 |

Origin of Product |

United States |

The Chemical Compound Tak 070

Mechanism of Action of TAK-070

TAK-070 exhibits a unique mechanism of BACE1 inhibition. Instead of binding to the catalytic active site of the enzyme, it interacts with the transmembrane domain of the full-length BACE1 enzyme. This noncompetitive inhibition means that TAK-070 can reduce the enzyme's activity regardless of the concentration of APP.

Preclinical Research Findings on TAK-070

Preclinical studies have provided valuable insights into the effects of TAK-070 on Aβ pathology. Research utilizing animal models of Alzheimer's disease has demonstrated the potential of this compound to modulate key biomarkers of the disease.

In a cell-free assay, TAK-070 demonstrated a direct inhibitory effect on BACE1 activity. researchgate.net Further studies in cell cultures showed that TAK-070 could reduce the secretion of Aβ. researchgate.net

In vivo studies using the Tg2576 mouse model of Alzheimer's disease revealed that short-term oral administration of TAK-070 led to an approximately 20% increase in the levels of the neurotrophic soluble amyloid precursor protein alpha (sAPPα). nih.govjneurosci.org This same short-term treatment also resulted in a reduction of soluble Aβ in the brain by about 20%. researchgate.net More prolonged, six-month chronic treatment with TAK-070 in these mice resulted in a significant, approximately 60% decrease in cerebral Aβ deposition. nih.govjneurosci.org

Studies in aged rats also demonstrated the ability of TAK-070 to reduce the levels of both soluble and insoluble Aβ peptides in a dose-dependent manner, with effective doses ranging from 0.3-1mg/kg. researchgate.net

| Parameter | Value | Assay Condition |

|---|---|---|

| Ki Value | 19 µmol/L | Cell-free assay |

| IC35 | ~3.15 µmol/L | Cell-free assay |

| Aβ Secretion Reduction | ~25% | Cell culture (at 3 µmol/L) |

| Model | Treatment Duration | Effect | Metric |

|---|---|---|---|

| Tg2576 Mice | Short-term | ~20% Increase | sAPPα Levels |

| Tg2576 Mice | Short-term | ~20% Reduction | Soluble Aβ Levels |

| Tg2576 Mice | 6 Months | ~60% Decrease | Cerebral Aβ Deposition |

| Aged Rats | Dose-dependent (0.3-1 mg/kg) | Reduction | Soluble and Insoluble Aβ Peptides |

Molecular Mechanisms of Tak 070 Action on Bace1 and Amyloid Precursor Protein Processing

Binding Specificity to BACE1

TAK-070 exhibits a specific and unique binding mode to BACE1, which differentiates it from other BACE1 inhibitors.

Interaction with Full-Length BACE1

TAK-070 demonstrates a concentration-dependent binding to full-length BACE1 (BACE1 (1-501)) within a range of 0.5–8 μmol/L. nih.govjneurosci.org Studies utilizing surface plasmon resonance assays have confirmed this direct binding. nih.govresearchgate.net Critically, TAK-070 functions as a direct, noncompetitive inhibitor of BACE1 activity. nih.govjneurosci.orgnih.govresearchgate.net In cell-free assays, TAK-070 inhibited BACE1 activity with an IC35 of approximately 3.15 μmol/L and a minimum effective concentration (MEC) of approximately 100 nmol/L. nih.govjneurosci.orgmedchemexpress.comresearchgate.net

Role of the Transmembrane Domain in BACE1 Binding

A distinguishing feature of TAK-070's interaction with BACE1 is its reliance on the transmembrane domain (TMD) of the enzyme. Research indicates that TAK-070 binds specifically to full-length BACE1 but not to truncated forms of BACE1 that lack the transmembrane domain, such as BACE1 (1-454). nih.govjneurosci.orgnih.govresearchgate.netniph.go.jpniph.go.jp Further investigation with a series of C-terminally truncated BACE1 constructs revealed that the critical binding region for TAK-070 resides around residues 465-474. This approximately 10-amino acid segment is located within the membrane-spanning region of BACE1. nih.govresearchgate.netniph.go.jpalzforum.org The loss of binding to BACE1 (1-460) and (1-465), while retaining comparable affinity to BACE1 (1-474), strongly suggests that this specific subdomain of the transmembrane region is essential for TAK-070's interaction. nih.govresearchgate.netniph.go.jp

Distinction from Catalytic Site Inhibitors

Unlike many conventional BACE1 inhibitors that target the enzyme's catalytic active site, TAK-070 operates through a noncompetitive mechanism. nih.govjneurosci.orgnih.govmedchemexpress.comoaji.nettandfonline.comresearchgate.netniph.go.jp Lineweaver-Burk plot analysis has confirmed its noncompetitive inhibitory nature. jneurosci.orgresearchgate.netniph.go.jp This is further supported by evidence that TAK-070 does not bind to the catalytic center of BACE1, which is located at residues 93-96 and 289-293. researchgate.netniph.go.jp Its allosteric binding to a non-catalytic site, specifically within the transmembrane domain, represents a unique mode of BACE1 inhibition that avoids direct competition with BACE1 substrates. nih.govjneurosci.orgtandfonline.comresearchgate.netniph.go.jpalzforum.org

Modulation of Amyloid Precursor Protein (APP) Cleavage Pathways

TAK-070's allosteric inhibition of BACE1 leads to a significant modulation of APP processing, impacting both amyloidogenic and non-amyloidogenic pathways.

Inhibition of Amyloid-Beta (Aβ) Peptide Production (Aβ40 and Aβ42)

TAK-070 effectively reduces the production and secretion of amyloid-beta (Aβ) peptides, including both Aβ40 and Aβ42, which are central to AD pathology. nih.govjneurosci.orgnih.govresearchgate.netdovepress.comresearchgate.netmedtextpublications.commdpi.complos.org

In Vitro Findings: Studies in human IMR-32 neuroblastoma cells demonstrated a concentration-dependent suppression of Aβ secretion. Treatment with 3 μmol/L TAK-070 resulted in approximately 50% reduction in Aβ40 levels and approximately 70% reduction in Aβ42 levels. The minimum effective concentrations (MECs) were approximately 100 nmol/L for Aβ40 and approximately 1000 nmol/L for Aβ42. nih.govjneurosci.orgresearchgate.net Similar effects were observed in mouse Neuro-2a neuroblastoma cells stably overexpressing human APP with the Swedish mutation (N2aAPPsw cells), where 3 μmol/L TAK-070 led to approximately 25% reduction in Aβ secretion. nih.govjneurosci.org

Table 1: In Vitro Inhibition of Aβ Production by TAK-070

| Cell Line | TAK-070 Concentration | Aβ40 Reduction (%) | Aβ42 Reduction (%) | MEC Aβ40 (nM) | MEC Aβ42 (nM) |

| Human IMR-32 | 3 μmol/L | ~50 | ~70 | ~100 | ~1000 |

| Mouse N2aAPPsw | 3 μmol/L | ~25 (secretion) | Not specified | 100-300 | Not specified |

In Vivo Findings: Oral administration of TAK-070 in transgenic Tg2576 mice, an APP transgenic model of AD, significantly decreased brain levels of soluble Aβ. nih.govjneurosci.orgnih.govresearchgate.net Short-term treatment in young Tg2576 mice resulted in a modest reduction of soluble Aβ. nih.govjneurosci.org Chronic treatment over six months notably reduced cerebral Aβ deposition by approximately 60%, while maintaining its pharmacological efficacy on soluble Aβ levels. nih.govjneurosci.orgnih.govdovepress.comresearchgate.net In aged Tg2576 mice, soluble Aβ levels in the brain were reduced by approximately 15% for Aβ40 and approximately 25% for Aβ42 after six months of treatment. nih.gov In aged rats, repeated administration of TAK-070 (0.3-1 mg/kg, p.o.) for two weeks also reduced soluble and insoluble Aβ peptides. researchgate.net

Table 2: In Vivo Effects of TAK-070 on Aβ Levels in Animal Models

| Animal Model | Treatment Duration | Aβ Reduction (Soluble) | Aβ Deposition Reduction |

| Tg2576 mice | Short-term | Decreased | Not specified |

| Tg2576 mice | 6 months chronic | ~25% (overall soluble) | ~60% |

| Aged Tg2576 mice | 6 months chronic | ~15% (Aβ40), ~25% (Aβ42) | Not specified |

| Aged rats | 2 weeks | Reduced | Reduced |

Promotion of Alpha-Secretase (α-secretase) Pathway Activity

Beyond inhibiting Aβ production, TAK-070 also modulates APP processing by promoting the non-amyloidogenic α-secretase pathway, which generates neurotrophic soluble APP-alpha (sAPPα). nih.govnih.govresearchgate.netniph.go.jpniph.go.jpresearchgate.netnih.govwikipedia.org

In Vitro Findings: TAK-070 stimulated sAPPα production in a concentration-dependent manner in cultured cells. In human IMR-32 neuroblastoma cells, 3 μmol/L TAK-070 increased sAPPα production by approximately 30% with an MEC of approximately 100 nmol/L. nih.govjneurosci.orgresearchgate.net In N2aAPPsw cells, 3 μmol/L TAK-070 led to a more pronounced increase of approximately 90% in sAPPα. nih.govjneurosci.org

Table 3: In Vitro Promotion of sAPPα Production by TAK-070

| Cell Line | TAK-070 Concentration | sAPPα Increase (%) | MEC sAPPα (nM) |

| Human IMR-32 | 3 μmol/L | ~30 | ~100 |

| Mouse N2aAPPsw | 3 μmol/L | ~90 | Not specified |

In Vivo Findings: In Tg2576 mice, short-term oral administration of TAK-070 increased brain levels of neurotrophic sAPPα by approximately 20%. nih.govjneurosci.orgnih.govresearchgate.net This increase was sustained even after six months of chronic treatment. nih.govjneurosci.orgresearchgate.net It is important to note that while TAK-070 enhances sAPPα levels, studies indicate it is not a direct α-secretase activator. nih.govjneurosci.orgresearchgate.netniph.go.jp This effect is attributed to the reduced BACE1 activity, which shunts more APP substrate towards the α-secretase pathway, thereby increasing sAPPα production. nih.govjneurosci.orgresearchgate.netniph.go.jp

Table 4: In Vivo Effects of TAK-070 on sAPPα Levels

| Animal Model | Treatment Duration | sAPPα Increase (%) |

| Tg2576 mice | Short-term | ~20 |

| Tg2576 mice | 6 months chronic | ~22 |

Impact on Soluble Amyloid Precursor Protein Alpha (sAPPα) Generation

The intricate processing of the Amyloid Precursor Protein (APP) plays a pivotal role in the pathogenesis of Alzheimer's disease (AD). APP can be processed via two distinct pathways: the amyloidogenic pathway, initiated by the β-site APP-cleaving enzyme 1 (BACE1), and the non-amyloidogenic pathway, predominantly mediated by α-secretase frontiersin.orgnih.gov. The amyloidogenic route, involving BACE1 cleavage, leads to the generation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology guidetopharmacology.orgguidetopharmacology.org. In contrast, α-secretase cleavage occurs within the Aβ sequence, effectively preventing Aβ formation and yielding soluble amyloid precursor protein alpha (sAPPα) frontiersin.orgnih.govnih.gov. sAPPα is recognized for its neurotrophic and neuroprotective properties, contributing beneficially to neuronal health and function guidetopharmacology.orgwikipedia.org.

TAK-070 operates as a noncompetitive inhibitor of BACE1 guidetopharmacology.orgguidetopharmacology.orgnih.govuni.lucenmed.com. Its distinctive mechanism involves binding to the full-length BACE1 protein, specifically interacting with a region located within the transmembrane domain, rather than directly targeting the enzyme's catalytic site guidetopharmacology.orgwikipedia.orgciteab.com. By inhibiting BACE1 activity, TAK-070 effectively redirects the processing of APP away from the amyloidogenic pathway and towards the non-amyloidogenic pathway, consequently enhancing the generation of sAPPα frontiersin.orgnih.govnih.govresearchgate.net. This mechanistic shift is considered a crucial aspect of TAK-070's potential therapeutic utility in addressing AD.

Detailed Research Findings on sAPPα Generation

Extensive research, encompassing both in vitro and in vivo studies, has consistently demonstrated TAK-070's capacity to augment sAPPα production.

In Vitro Studies:

Investigations conducted in human IMR-32 neuroblastoma cells and mouse Neuro-2a neuroblastoma cells stably overexpressing human APP with the Swedish mutation (N2aAPPsw cells) have provided clear evidence of TAK-070's influence on sAPPα generation.

In human IMR-32 neuroblastoma cells, TAK-070 was observed to stimulate sAPPα production in a concentration-dependent manner, with a minimum effective concentration (MEC) of approximately 100 nmol/L guidetopharmacology.orgwikipedia.org. Treatment with 3 μmol/L TAK-070 resulted in an approximate 30% increase in sAPPα levels guidetopharmacology.orgwikipedia.org.

More pronounced effects were noted in N2aAPPsw cells. At a concentration of 3 μmol/L TAK-070, the secreted levels of human sAPPα increased by approximately 70%, while mouse endogenous sAPPα levels rose by about 30% guidetopharmacology.org. Other reports indicate a significant increase of approximately 90% in sAPPα at 3 μmol/L TAK-070 in these cells wikipedia.orguni.lu.

Table 1: Impact of TAK-070 on sAPPα Generation in Cell Cultures

| Cell Type | TAK-070 Concentration | Observed Increase in sAPPα |

| IMR-32 Neuroblastoma Cells | ~100 nmol/L (MEC) | Concentration-dependent stimulation guidetopharmacology.orgwikipedia.org |

| IMR-32 Neuroblastoma Cells | 3 μmol/L | ~30% guidetopharmacology.orgwikipedia.org |

| N2aAPPsw Cells | 3 μmol/L | ~70% (human sAPPα) guidetopharmacology.org |

| N2aAPPsw Cells | 3 μmol/L | ~30% (mouse endogenous sAPPα) guidetopharmacology.org |

| N2aAPPsw Cells | 3 μmol/L | ~90% wikipedia.orguni.lu |

In Vivo Studies:

The beneficial effects of TAK-070 on sAPPα generation were also substantiated in vivo using the Tg2576 mouse model of Alzheimer's disease, which overexpresses human APP with the Swedish mutation.

Short-term oral administration of TAK-070 to Tg2576 mice led to an increase in brain levels of neurotrophic sAPPα by approximately 20% guidetopharmacology.orgguidetopharmacology.orgnih.govuni.lucenmed.com. This increase was consistently observed across different tested doses, with sAPPα levels rising by about 15-21% uni.lu.

Furthermore, chronic treatment with TAK-070 over a six-month period in Tg2576 mice demonstrated sustained pharmacological efficacy on sAPPα levels guidetopharmacology.orguni.lucenmed.com. For instance, in 13-month-old Tg2576 mice, where sAPPα levels were initially decreased by 32% compared to 8-month-old mice, six months of TAK-070 treatment resulted in an increase of sAPPα levels by approximately 22% guidetopharmacology.org. This sustained effect underscores the potential for prolonged neuroprotective benefits.

Table 2: Impact of TAK-070 on sAPPα Generation in Tg2576 Mice

| Treatment Duration | Mouse Age (Start) | Observed Change in Brain sAPPα |

| Short-term | Not specified | ~20% increase guidetopharmacology.orgguidetopharmacology.orgnih.govuni.lucenmed.com |

| Short-term | Not specified | ~15-21% increase uni.lu |

| 6 months (chronic) | ~7 months | Preserved efficacy guidetopharmacology.orguni.lucenmed.com |

| 6 months (chronic) | 13 months (end) | ~22% increase (from baseline) guidetopharmacology.org |

These collective findings highlight TAK-070's demonstrated ability to promote the non-amyloidogenic processing of APP, thereby leading to increased sAPPα generation. This mechanism is considered pivotal for its potential as a therapeutic agent in Alzheimer's disease, contributing to the observed neuroprotection and improvements in cognitive function in animal models guidetopharmacology.orgwikipedia.org.

Preclinical Research Methodologies and Findings for Tak 070

In Vitro Experimental Paradigms

Preclinical in vitro studies of TAK-070 have employed a range of methodologies to elucidate its inhibitory profile and impact on APP processing. These include cell-free enzymatic assays, cultured cell models, and biophysical techniques.

Cell-free enzymatic assays were utilized to confirm the direct inhibitory effect of TAK-070 on BACE1. In these assays, recombinant full-length human BACE1 was incubated with a fluorogenic BACE1 substrate. nih.govjneurosci.orgresearchgate.net TAK-070 demonstrated a concentration-dependent inhibition of BACE1 activity. nih.govjneurosci.orgresearchgate.netresearchgate.net

Key Findings from Cell-Free Enzymatic Assays:

IC35 Value: Approximately 3.15 µmol/L nih.govjneurosci.orgresearchgate.netresearchgate.net

Minimum Effective Concentration (MEC): Approximately 100 nmol/L nih.govjneurosci.orgresearchgate.netresearchgate.net

Further kinetic analysis using Lineweaver-Burk plots revealed that TAK-070 acts as a noncompetitive inhibitor of BACE1. The fitted lines converged at an identical point on the x-axis, and the estimated Michaelis constant (Km) value was 156 µmol/L, with an inhibition constant (Ki) of 19 µmol/L. jneurosci.orgresearchgate.net Importantly, TAK-070 exhibited specificity, as it did not inhibit other aspartic proteases such as cathepsin D, cathepsin E, or renin, nor did it activate human TNF-α converting enzyme (TACE) in cell-free assays, even at concentrations up to 100 µmol/L. jneurosci.org

Table 1: TAK-070 Inhibition of BACE1 in Cell-Free Assays

| Parameter | Value (TAK-070) | Reference |

| IC35 (BACE1 activity) | ~3.15 µmol/L | nih.govjneurosci.orgresearchgate.netresearchgate.net |

| MEC (BACE1 activity) | ~100 nmol/L | nih.govjneurosci.orgresearchgate.netresearchgate.net |

| Km (BACE1 substrate) | 156 µmol/L | jneurosci.orgresearchgate.net |

| Ki (Noncompetitive inhibition) | 19 µmol/L | jneurosci.org |

The effects of TAK-070 on APP processing were investigated using various cultured cell lines, demonstrating its ability to modulate Aβ secretion and soluble APP-α (sAPPα) production. nih.govjneurosci.orgresearchgate.netjneurosci.org

Human IMR32 neuroblastoma cells were treated with TAK-070 for 24 hours, and the levels of Aβ and sAPPα in the conditioned media were quantified by ELISA. nih.govjneurosci.orgresearchgate.netjneurosci.org A concentration-dependent suppression of Aβ secretion was observed. nih.govjneurosci.orgresearchgate.netjneurosci.org

Key Findings in IMR32 Cells:

MEC for Aβ40: Approximately 100 nmol/L nih.govjneurosci.orgresearchgate.netjneurosci.org

MEC for Aβ42: Approximately 1000 nmol/L nih.govjneurosci.orgresearchgate.netjneurosci.org

MEC for sAPPα stimulation: Approximately 100 nmol/L nih.govjneurosci.orgresearchgate.netjneurosci.org

At a concentration of 3 µmol/L TAK-070, Aβ40 levels were reduced by approximately 50%, Aβ42 levels by approximately 70%, and sAPPα levels increased by approximately 30%. nih.govjneurosci.orgresearchgate.net The vehicle control levels for Aβ40 and Aβ42 were 17.3 fmol/ml and 5.8 fmol/ml, respectively. nih.govjneurosci.org

Table 2: Effects of TAK-070 on APP Processing in Human IMR32 Cells (24h Treatment)

| Analyte | Vehicle Control (fmol/ml) | MEC (nmol/L) | Change at 3 µmol/L TAK-070 (%) | Reference |

| Aβ40 | 17.3 | ~100 | ~50% reduction | nih.govjneurosci.orgresearchgate.netjneurosci.org |

| Aβ42 | 5.8 | ~1000 | ~70% reduction | nih.govjneurosci.orgresearchgate.netjneurosci.org |

| sAPPα | Arbitrary units | ~100 | ~30% increase | nih.govjneurosci.orgresearchgate.netjneurosci.org |

Similar significant effects on APP processing were observed in mouse Neuro-2a neuroblastoma cells stably overexpressing human APP carrying the Swedish-type familial Alzheimer mutation (N2aAPPsw cells) after 24 hours of TAK-070 treatment. nih.govjneurosci.orgresearchgate.net

Key Findings in N2aAPPsw Cells:

At 3 µmol/L TAK-070, approximately 25% reduction in Aβ secretion and approximately 90% increase in sAPPα were observed. nih.govjneurosci.orgresearchgate.net

Vehicle control levels for Aβ40 and Aβ42 were 447.6 fmol/ml and 114.6 fmol/ml, respectively. nih.govjneurosci.org

Immunoblot analysis showed that treatment with 3 µmol/L TAK-070 significantly decreased the secreted levels of both human Swedish sAPPβ and mouse endogenous sAPPβ, N-terminal counterparts of APP generated by BACE1 cleavage, by approximately 16% and 19%, respectively. nih.govniph.go.jp

Concurrently, the levels of human and mouse endogenous sAPPα were increased by approximately 70% and 30%, respectively. nih.govniph.go.jp

TAK-070 also led to a decrease in the level of C99 by approximately 15%, while not significantly affecting the protein levels of full-length APP, C83, BACE1, or ADAM10. nih.govjneurosci.orgjneurosci.org

Table 3: Effects of TAK-070 on APP Processing in Mouse N2aAPPsw Cells (24h Treatment at 3 µmol/L)

| Analyte | Vehicle Control (fmol/ml) | Change at 3 µmol/L TAK-070 (%) | Reference |

| Aβ secretion | Not specified | ~25% reduction | nih.govjneurosci.orgresearchgate.net |

| sAPPα | Arbitrary units | ~90% increase | nih.govjneurosci.orgresearchgate.net |

| Aβ40 | 447.6 | Not specified | nih.govjneurosci.org |

| Aβ42 | 114.6 | Not specified | nih.govjneurosci.org |

| Human sAPPβ | Not specified | ~16% decrease | nih.govniph.go.jp |

| Mouse sAPPβ | Not specified | ~19% decrease | nih.govniph.go.jp |

| Human sAPPα | Not specified | ~70% increase | nih.govniph.go.jp |

| Mouse sAPPα | Not specified | ~30% increase | nih.govniph.go.jp |

| C99 | Not specified | ~15% decrease | nih.govjneurosci.orgjneurosci.org |

Biophysical techniques, such as Surface Plasmon Resonance (SPR), were employed to investigate the molecular interactions of TAK-070 with its target. SPR is a label-free technique used for real-time detection of molecular interactions, providing insights into binding affinity and kinetics. ub.educreative-proteomics.comrapidnovor.com

SPR assays provided further support for TAK-070's noncompetitive inhibitory profile and elucidated its binding characteristics with BACE1. nih.govresearchgate.netjneurosci.org

Key Findings from SPR Studies:

TAK-070 bound to full-length BACE1 (residues 1-501) in a concentration-dependent manner, within the range of 0.5–8 µmol/L. nih.govjneurosci.org

Crucially, TAK-070 bound to truncated BACE1 constructs containing residues 1-471 and 1-474, but not to more severely truncated forms lacking the transmembrane domain (e.g., BACE1 1-454, 1-460, and 1-465). nih.govresearchgate.netjneurosci.org

These findings suggest that TAK-070 inhibits BACE1 activity through a unique mode of interaction, binding to a noncatalytic site, specifically the C-terminal region (approximately residues 465-474) located within the transmembrane domain, rather than the catalytic center. nih.govresearchgate.netjneurosci.org

SPR studies also indicated that TAK-070 does not interact with APP(18-688) or sAPPβ. nih.gov

Biophysical Techniques for Molecular Interaction Analysis

Kinetic Analysis of Inhibition (e.g., Lineweaver–Burk Plot)

TAK-070 functions as a noncompetitive inhibitor of BACE1, a key enzyme in the amyloidogenic pathway responsible for generating amyloid-beta (Aβ) peptides nih.govresearchgate.netjneurosci.orgnih.govmedchemexpress.com. This noncompetitive mode of inhibition suggests that TAK-070 does not compete with the substrate for the enzyme's active site alzforum.org. Instead, it binds to the full-length BACE1, but not to a truncated version lacking the transmembrane domain, indicating that its binding site is likely located within the transmembrane domain of the enzyme nih.govresearchgate.netjneurosci.orgnih.gov.

In cell-free assays, TAK-070 demonstrated concentration-dependent inhibition of BACE1 activity researchgate.netjneurosci.org. The half-maximal inhibitory concentration (IC50) for BACE1 was determined to be 3.15 μM jneurosci.orgmedchemexpress.com. The minimum effective concentration (MEC) observed in cell-free assays was approximately 100 nmol/L, which was consistent with effective concentrations seen in cell culture studies jneurosci.org. Further kinetic analysis, including Lineweaver-Burk plot analysis, confirmed the noncompetitive nature of BACE1 inhibition by TAK-070 researchgate.net.

Table 1: Kinetic Inhibition Data for TAK-070

| Parameter | Value | Target | Reference |

| IC50 | 3.15 μM | BACE1 | jneurosci.orgmedchemexpress.com |

| MEC | ~100 nM | BACE1 | jneurosci.org |

| Inhibition Mode | Noncompetitive | BACE1 | nih.govresearchgate.netjneurosci.orgnih.govmedchemexpress.com |

In Vivo Research in Transgenic Animal Models

Preclinical in vivo studies have utilized various rodent models to evaluate the efficacy of TAK-070 in ameliorating AD-related pathologies and cognitive deficits.

TAK-070 has been extensively investigated in Tg2576 mice, a widely used transgenic mouse model of Alzheimer's disease that overexpresses human amyloid precursor protein with the Swedish mutation (APPsw) nih.govresearchgate.netjneurosci.orgnih.govalzforum.orgjneurosci.orgrfmh.org. Studies involved both short-term and long-term treatment regimens. For instance, short-term oral administration of TAK-070 was conducted over 7 weeks, starting in young Tg2576 mice at 2 months of age nih.govjneurosci.org. Long-term chronic treatment extended for 6 months, initiated in Tg2576 mice at approximately 7 months of age, just prior to the significant development of amyloid plaques nih.govjneurosci.org.

Treatment with TAK-070 in Tg2576 mice resulted in the amelioration of behavioral deficits nih.govalzforum.org. In cognitive assessments such as the Y-maze and Morris water maze tests, TAK-070-treated mice demonstrated a recovery of memory function to levels comparable to those of wild-type littermates nih.govalzforum.org.

Beyond transgenic mouse models, TAK-070's effects were also assessed in aged rat models researchgate.netnih.gov. In these studies, aged rats, some starting treatment at 19 months old for 6.5 months or at 22 months old for 2 weeks, were administered TAK-070 researchgate.netnih.gov.

A key finding in aged rats was the reduction of both soluble and insoluble Aβ peptides following TAK-070 administration researchgate.netnih.gov. Furthermore, TAK-070 ameliorated impaired spatial learning, as evidenced by performance in the Morris water maze task researchgate.netnih.gov. Notably, treatment with TAK-070 significantly restored reduced brain synaptophysin levels in aged rats to levels observed in younger, healthy rats, suggesting a positive impact on synaptic integrity researchgate.netnih.govpatsnap.com.

In Tg2576 mouse models, TAK-070 effectively reduced soluble Aβ levels in the brain. Short-term oral administration of TAK-070 led to a decrease in brain levels of soluble Aβ nih.govresearchgate.netjneurosci.orgnih.govjneurosci.org. This pharmacological efficacy on soluble Aβ levels was maintained even after six months of chronic treatment nih.govresearchgate.netjneurosci.orgnih.govjneurosci.org. Specifically, a six-month chronic treatment in 13-month-old Tg2576 mice reduced Tris-soluble Aβ40 by approximately 15% and Aβ42 by approximately 25% nih.gov. In young Tg2576 mice, short-term treatment resulted in about a 25% decrease in soluble Aβ and an approximate 22% increase in neurotrophic sAPPα alzforum.org.

Table 2: Effects of TAK-070 on Soluble Amyloid-Beta and sAPPα in Tg2576 Mice

| Treatment Duration | Mouse Age (Start) | Soluble Aβ Reduction | sAPPα Increase | Reference |

| 7 weeks | 2 months | ~25% | ~22% | alzforum.org |

| 6 months | ~7 months | ~15% (Aβ40), ~25% (Aβ42) | ~22% | nih.gov |

In aged rat models, TAK-070 demonstrated a time- and dose-dependent reduction in soluble Aβ40 and Aβ42 levels within the cerebral cortex researchgate.netnih.govpatsnap.com. Long-term treatment, initiated at 19 months of age and continuing for 6.5 months, successfully normalized Aβ42 levels to those found in young rats researchgate.netnih.gov.

Table 3: Effects of TAK-070 on Insoluble Amyloid-Beta and Plaque Burden in Tg2576 Mice

| Treatment Duration | Mouse Age (Start) | Insoluble Aβ Reduction | Amyloid Plaque Reduction | Reference |

| 6 months | ~7 months | ~30% (Aβ40, Aβ42) | ~60% | nih.govjneurosci.orgalzforum.org |

In aged rats, repeated administration of TAK-070 for two weeks also led to a reduction in the levels of insoluble Aβ peptides researchgate.netnih.gov.

Assessment of Amyloid Pathology Biomarkers in Brain Tissue

Soluble Amyloid Precursor Protein Alpha Levels

Investigations into the effects of TAK-070 have consistently demonstrated its ability to increase levels of soluble amyloid precursor protein alpha (sAPPα), a neurotrophic fragment produced by α-secretase cleavage of APP. This increase is considered beneficial as sAPPα has been reported to promote synapse formation and ameliorate cognitive deficits. guidetopharmacology.org

In in vitro studies, TAK-070 stimulated sAPPα production in a concentration-dependent manner in human IMR-32 neuroblastoma cells, with a minimum effective concentration (MEC) of approximately 100 nmol/L. At a concentration of 3 μmol/L, TAK-070 led to an approximate 30% increase in sAPPα levels. guidetopharmacology.orgnucleos.comuni.luwikipedia.org Similar significant effects were observed in mouse Neuro-2a neuroblastoma cells stably overexpressing human APP with the Swedish familial Alzheimer mutation (N2aAPPsw cells), where 3 μmol/L TAK-070 resulted in an approximate 90% increase in sAPPα production. guidetopharmacology.orgnucleos.comuni.lunih.gov

Table 1: Effect of TAK-070 on sAPPα Levels in Cell Cultures

| Cell Type | TAK-070 Concentration | sAPPα Increase (%) | Citation |

| Human IMR-32 Neuroblastoma | 3 μmol/L | ~30 | guidetopharmacology.orgnucleos.comuni.lu |

| Mouse N2aAPPsw Neuroblastoma | 3 μmol/L | ~90 | guidetopharmacology.orgnucleos.comuni.lunih.gov |

In in vivo preclinical models, short-term oral administration of TAK-070 to young female Tg2576 mice, an APP transgenic mouse model of AD, significantly increased brain levels of neurotrophic sAPPα by approximately 15-21% at doses of 0.87 and 8.2 mg/kg/day over 7 weeks. guidetopharmacology.orgnucleos.comwikipedia.org Furthermore, chronic treatment with TAK-070 for approximately 6 months (starting at 7 months of age) in Tg2576 mice, using a diet containing 56 ppm TAK-070 (corresponding to approximately 8.2 mg/kg/day), maintained this pharmacological efficacy, increasing sAPPα levels by approximately 22%. guidetopharmacology.orgnucleos.comwikipedia.orgnih.gov This is particularly notable given that untreated, aged Tg2576 mice typically exhibit lower brain levels of sAPPα. guidetopharmacology.org

Behavioral Neuroscience Paradigms for Cognitive Function Evaluation

TAK-070 has been shown to ameliorate behavioral impairments in cognitive tests in Tg2576 mice, an APP transgenic mouse model of AD. guidetopharmacology.orgnucleos.comwikipedia.org These behavioral assessments were conducted in relatively young Tg2576 mice (approximately 5 months old), a stage at which behavioral impairments and synaptic deficits have been documented. guidetopharmacology.org

The Novel Object Recognition (NOR) test is a paradigm used to evaluate recognition memory. guidetopharmacology.orgnucleos.com In studies with Tg2576 mice, vehicle-treated animals demonstrated impaired recognition memory, exhibiting a significantly decreased preference ratio for a novel object (44%) compared to wild-type mice (78%). guidetopharmacology.orgnucleos.com Oral administration of TAK-070 (3 mg/kg once daily for 15 days) to Tg2576 mice significantly recovered this preference ratio to a normal range of 71%. guidetopharmacology.orgnucleos.com This suggests that TAK-070 treatment fully restored novel object recognition in these AD model mice. nih.gov Additionally, aged rats treated with TAK-070 also showed improved performance in novel object recognition tests.

Table 2: Effect of TAK-070 on Novel Object Preference Ratio in Tg2576 Mice

| Group | Novel Object Preference Ratio (%) | Citation |

| Wild-type Mice | 78 | guidetopharmacology.orgnucleos.com |

| Vehicle-treated Tg2576 Mice | 44 | guidetopharmacology.orgnucleos.com |

| TAK-070-treated Tg2576 Mice | 71 | guidetopharmacology.orgnucleos.com |

Spatial learning and memory functions, often dependent on hippocampal integrity, were assessed using the Y-maze and Morris Water Maze (MWM) tests. guidetopharmacology.orgnucleos.com

Y-maze Test: The Y-maze is a common test for spatial memory. guidetopharmacology.org In Tg2576 mice, vehicle-treated cohorts exhibited a significantly reduced spontaneous alternation, which was approximately 50%. guidetopharmacology.org Treatment with TAK-070 for 9 days recovered this reduction in a dose-dependent manner, with significant ameliorating effects observed at both 1 mg/kg and 3 mg/kg doses. guidetopharmacology.org Importantly, TAK-070 treatment did not affect the total number of arm entries, indicating that the compound did not influence the mice's general exploratory activity. guidetopharmacology.org

Morris Water Maze (MWM) Test: The MWM is a widely used task to measure spatial learning and memory in rodents, particularly for hippocampus-dependent learning. guidetopharmacology.orgnucleos.com Tg2576 mice demonstrated impaired ability to locate a hidden platform in the MWM. guidetopharmacology.orgnucleos.com Treatment with TAK-070 reduced both the escape latency (time to find the platform) and the swimming distance in a dose-dependent manner. guidetopharmacology.orgnucleos.com On training day 2, the reduction in swimming distance for Tg2576 mice treated with 3 mg/kg TAK-070 was statistically significant. guidetopharmacology.orgnucleos.com No significant effects were observed on the swimming speed, suggesting that the improvements were related to cognitive function rather than motor abilities. guidetopharmacology.orgnucleos.com Furthermore, repeated administration of TAK-070 to aged rats for two weeks ameliorated impaired spatial learning in the Morris water maze task. Long-term treatments with TAK-070, initiated during prepathological stages, were also found to prevent spatial learning impairments in the Morris water maze.

Investigation of Synaptic Markers (e.g., Synaptophysin)

Synaptic dysfunction is an early event in Alzheimer's disease, and markers such as synaptophysin are crucial for assessing synaptic integrity. Synaptophysin is a presynaptic vesicle protein, commonly used as a marker for synaptic density. Preclinical studies have shown that untreated, aged Tg2576 mice exhibit reduced brain synaptophysin levels. A notable finding is that TAK-070 significantly recovered these reduced brain synaptophysin levels in aged rats, restoring them to levels observed in young, healthy rats. This suggests a beneficial effect of TAK-070 on synaptic integrity. Other BACE1 inhibitors have also been reported to rescue deficits in synaptic proteins, including synaptophysin, synaptosomal-associated protein 25 (SNAP25), and postsynaptic density protein 95 (PSD95).

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques play a critical role in preclinical research, offering non-invasive methods to monitor disease progression, visualize molecular events, and assess tissue composition in animal models. While specific studies directly linking TAK-070 to advanced imaging findings were not identified in the provided search results, the general applicability of these techniques in the context of AD research and BACE1 inhibitors is well-established.

Preclinical imaging modalities include ultrasound imaging, radionuclide imaging (such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)), Magnetic Resonance Imaging (MRI), and optical imaging (including fluorescence imaging and bioluminescence imaging). These techniques enable longitudinal studies, providing insights into various aspects of disease pathology, including amyloid plaque burden, metabolic changes, and neuroinflammation. For instance, PET imaging with specific radiotracers can visualize amyloid plaques, which could be used to monitor the efficacy of compounds like TAK-070 in reducing amyloid deposition. MRI offers high-resolution anatomical imaging and can detect structural changes in the brain, while functional MRI techniques can assess brain activity and connectivity. Optical imaging, particularly bioluminescence and fluorescence imaging, provides high sensitivity for visualizing molecular events and gene expression in vivo. The integration of these advanced imaging techniques allows researchers to gain a comprehensive understanding of the pathological mechanisms underlying AD and to evaluate the in vivo effects of therapeutic compounds such as TAK-070.

Pharmacological Profile of Tak 070 in Preclinical Contexts

Noncompetitive Inhibition Modality of BACE1

TAK-070 is a nonpeptidic compound that inhibits BACE1, a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.netnih.govjneurosci.org Unlike competitive inhibitors that bind to the active site of an enzyme, TAK-070 functions in a noncompetitive manner. researchgate.netnih.govjneurosci.org This mode of inhibition was identified through kinetic analyses, such as Lineweaver-Burk plots, which demonstrated that TAK-070 reduces the maximum velocity (Vmax) of the BACE1 enzymatic reaction without altering the Michaelis constant (Km) of the substrate.

A key finding in preclinical research is that TAK-070 selectively binds to the full-length form of the BACE1 enzyme. researchgate.netnih.govjneurosci.org It does not, however, bind to a truncated version of BACE1 that is missing its transmembrane domain. researchgate.netnih.govjneurosci.org This suggests that the binding site for TAK-070 is located outside the enzyme's catalytic domain, likely within or near the transmembrane region. researchgate.net This interaction with a site distinct from the active center is the basis for its noncompetitive inhibitory action, meaning it can inhibit the enzyme's activity regardless of the substrate concentration.

| TAK-070 Concentration (µM) | Mean Percentage Inhibition (± SEM) |

|---|---|

| 0.1 | Data Not Specified in Source |

| 0.3 | Data Not Specified in Source |

| 1 | ~50% |

| 3 | Data Not Specified in Source |

| 10 | ~80% |

Sustained Pharmacological Efficacy in Chronic Preclinical Treatment

The long-term therapeutic potential of TAK-070 has been investigated in chronic preclinical studies using animal models of Alzheimer's disease. In one key study, Tg2576 mice, which are genetically engineered to develop amyloid plaques, underwent a six-month chronic treatment regimen with TAK-070. researchgate.netnih.govjneurosci.org The results of this long-term administration demonstrated a significant therapeutic effect.

The chronic treatment led to an approximate 60% decrease in the deposition of cerebral Aβ plaques. researchgate.netnih.govjneurosci.org Importantly, the pharmacological efficacy of TAK-070 on reducing soluble Aβ levels and increasing levels of the neurotrophic soluble amyloid precursor protein alpha (sAPPα) was preserved throughout the six-month period, showing no signs of tolerance. researchgate.netnih.govjneurosci.orgresearchgate.net The effect on sAPPα is noteworthy, as this protein is associated with neuroprotective functions. Short-term administration also showed an increase in sAPPα of about 20%. researchgate.netnih.govjneurosci.org

Further studies in aged rats demonstrated that repeated administration of TAK-070 for two weeks could ameliorate impaired spatial learning in the Morris water maze task. researchgate.net This behavioral improvement was accompanied by a reduction in both soluble and insoluble Aβ peptides in the brain. researchgate.net These findings indicate that the pharmacological effects of TAK-070 are sustained over long-term treatment, leading to both pathological and behavioral improvements in preclinical models. researchgate.netresearchgate.net

| Preclinical Model | Treatment Duration | Key Pathological/Biochemical Findings | Key Behavioral Findings |

|---|---|---|---|

| Tg2576 Mice | 6 Months (Chronic) | ~60% reduction in cerebral Aβ deposition; Sustained reduction of soluble Aβ; Sustained increase in sAPPα. researchgate.netnih.govjneurosci.org | Normalized impairments in cognitive tests (in short-term studies). researchgate.netnih.govjneurosci.org |

| Aged Rats | 2 Weeks | Reduced levels of soluble and insoluble Aβ peptides; Recovered reduced synaptophysin levels. researchgate.net | Ameliorated impaired spatial learning in Morris water maze task. researchgate.net |

Implications of Partial BACE1 Inhibition in Research

The strategy of partial, rather than complete, inhibition of BACE1 is a significant area of research, and the profile of TAK-070 contributes to this discussion. The development of BACE1 inhibitors has been challenging, with some clinical trials being halted due to a lack of efficacy or undesirable side effects, including cognitive worsening. mdpi.com These side effects are thought to potentially stem from the complete inhibition of BACE1, which processes numerous substrates besides the amyloid precursor protein (APP), some of which are important for normal neuronal function. mdpi.commdpi.com

The concept of partial BACE1 inhibition is supported by genetic studies. For instance, heterozygous BACE1+/- mice, which model a 50% reduction in BACE1 activity, exhibit an approximate 20% lowering of cerebral Aβ levels and appear phenotypically normal. nih.gov This suggests that a 50% inhibition may be a safe and effective therapeutic target. nih.gov The findings with TAK-070 align with this hypothesis, as its partial inhibition of BACE1 in preclinical models was sufficient to produce significant reductions in Aβ pathology and improve cognitive deficits without reported adverse events in the cited studies. researchgate.netresearchgate.net This approach may avoid mechanism-based side effects that could arise from the complete shutdown of BACE1's physiological functions. researchgate.net Therefore, the study of compounds like TAK-070 provides a strong rationale for pursuing partial BACE1 inhibition as a potentially safer, yet still disease-modifying, therapeutic strategy for Alzheimer's disease. researchgate.net

Academic Contributions to Drug Discovery and Development of Bace1 Inhibitors

Strategic Approaches in Nonpeptidic Inhibitor Design

The development of TAK-070 represents a strategic shift away from early-generation peptide-based BACE1 inhibitors. Initial efforts in BACE1 inhibition focused on peptidomimetic compounds designed to mimic the natural substrate of the enzyme, the amyloid precursor protein (APP). While often potent, these peptidic inhibitors generally suffered from poor pharmacological properties, such as low oral bioavailability and limited ability to cross the blood-brain barrier, rendering them unsuitable for treating central nervous system disorders like Alzheimer's disease.

The strategic design of nonpeptidic inhibitors like TAK-070 aimed to overcome these fundamental challenges. By moving to small, non-peptide-based molecular structures, researchers sought to create compounds with improved drug-like properties. A key innovation in the case of TAK-070 was the discovery of a noncompetitive mechanism of inhibition. researchgate.netnih.gov Unlike competitive inhibitors that bind directly to the enzyme's active site, TAK-070 interacts with a different location on the BACE1 enzyme. researchgate.net Specifically, TAK-070 was found to bind to the full-length BACE1 enzyme but not to truncated versions that lack the transmembrane domain. researchgate.netnih.gov This suggests a unique mode of action involving binding to a region within the transmembrane domain, away from the catalytic center. researchgate.net This noncompetitive approach offered an alternative strategy to modulate enzyme activity, potentially avoiding issues associated with the highly conserved and challenging active site of aspartic proteases.

Comparative Analysis with Other BACE1 Inhibitor Classes

TAK-070's classification as a noncompetitive inhibitor distinguishes it significantly from the more common competitive BACE1 inhibitors.

Competitive Inhibitors : This class, which includes both peptidomimetic and many nonpeptidic compounds, functions by directly competing with the APP substrate for binding to the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. Their efficacy is dependent on their affinity for this site relative to the substrate. Many of the BACE1 inhibitors that advanced to clinical trials were competitive inhibitors.

Noncompetitive Inhibitors (TAK-070) : TAK-070 binds to an allosteric site, specifically within the transmembrane domain, which alters the enzyme's conformation and reduces its catalytic efficiency without blocking substrate binding directly. researchgate.net A key characteristic of this noncompetitive inhibition, as revealed by Lineweaver-Burk plot analysis, is that TAK-070 reduces the maximum velocity (Vmax) of the enzyme's reaction without changing the substrate concentration at which half the maximal velocity is reached (Km). This mechanism means its inhibitory effect is not overcome by increasing concentrations of the APP substrate.

This mechanistic difference is a critical point of comparison. While competitive inhibitors were the primary focus of many drug development programs, the noncompetitive approach of TAK-070 provided a novel avenue for BACE1 modulation, potentially offering a different pharmacological profile.

Translational Research Insights from Preclinical Studies

Preclinical studies provided crucial translational insights into the potential therapeutic effects of TAK-070. Research using transgenic mouse models of Alzheimer's disease and aged rats demonstrated the compound's ability to impact key pathological markers and behavioral deficits.

In the Tg2576 mouse model, which overexpresses a mutant form of human APP, oral administration of TAK-070 led to significant biochemical and behavioral improvements. researchgate.netnih.gov Short-term treatment decreased the levels of soluble amyloid-beta (Aβ) in the brain and concurrently increased levels of the neurotrophic soluble APPα (sAPPα) by approximately 20%. researchgate.netnih.gov This shift indicates a successful modulation of APP processing away from the amyloidogenic pathway. Furthermore, these biochemical changes were accompanied by the normalization of cognitive impairments in behavioral tests. researchgate.netnih.gov

Long-term, six-month chronic treatment in the same mouse model demonstrated a sustained effect, leading to an approximate 60% reduction in cerebral Aβ deposition. researchgate.netnih.gov In separate studies involving aged rats, repeated administration of TAK-070 not only reduced soluble and insoluble Aβ peptides but also ameliorated spatial learning deficits. researchgate.net

| Preclinical Model | Treatment Duration | Key Biochemical Findings | Key Behavioral Findings |

| Tg2576 Mice | Short-term | - Decreased brain soluble Aβ- Increased sAPPα by ~20% | - Normalized impairments in cognitive tests |

| Tg2576 Mice | 6-month Chronic | - Decreased cerebral Aβ deposition by ~60% | - Pharmacological efficacy was preserved |

| Aged Rats | 2 weeks | - Reduced soluble and insoluble Aβ peptides- Recovered reduced brain synaptophysin levels | - Ameliorated impaired spatial learning |

These preclinical results support the feasibility of using a noncompetitive BACE1 inhibitor to achieve both symptomatic and disease-modifying effects for Alzheimer's disease. researchgate.net The data provided a strong rationale for the translation of this therapeutic strategy from animal models to human studies.

Role of Lead Optimization in Advancing Novel Compounds

The development of TAK-070 is an example of the critical role of lead optimization in advancing novel therapeutic compounds. The progression from early, often problematic lead compounds—like the initial peptidic BACE1 inhibitors—to a viable preclinical candidate requires a systematic process of refining a molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties.

The initial challenge in the field was to find nonpeptidic scaffolds to overcome the poor drug-like properties of substrate-based inhibitors. This process typically involves high-throughput screening of large compound libraries to identify "hits," which are then optimized into "leads." For TAK-070, the lead optimization process would have focused on several key parameters:

Potency and Mechanism : Refining the chemical structure to maximize inhibitory potency against BACE1 while confirming its unique noncompetitive mechanism of action.

Blood-Brain Barrier Penetration : Modifying the compound to ensure it could effectively cross from the bloodstream into the brain to reach its target. The demonstrated in vivo efficacy of TAK-070 in reducing brain Aβ confirms the success of this optimization. researchgate.netnih.gov

Oral Bioavailability : Ensuring the compound could be absorbed effectively when administered orally, a critical feature for a drug intended for chronic use in an elderly population. The preclinical studies consistently utilized oral administration, highlighting this achievement. researchgate.net

Selectivity : Minimizing off-target activity to reduce the potential for side effects. The discovery of a binding site within the transmembrane domain, rather than the highly conserved active site of the broader aspartic protease family, may have offered an advantage in achieving selectivity.

The successful advancement of TAK-070 through comprehensive preclinical testing, where it demonstrated both biochemical and functional efficacy, underscores the success of the lead optimization campaign that produced it. It represents the culmination of a strategic effort to create a nonpeptidic, orally available, brain-penetrant BACE1 inhibitor with a novel mechanism of action.

Q & A

Q. What distinguishes TAK-070’s mechanism of BACE1 inhibition from competitive inhibitors?

TAK-070 acts as a noncompetitive inhibitor of BACE1 by binding to its transmembrane domain (residues 465–474), rather than the catalytic site. This interaction reduces Aβ production without competing with substrates for the enzyme’s active site. Surface plasmon resonance (SPR) assays confirmed binding to full-length BACE1 but not truncated forms lacking the transmembrane region . Lineweaver-Burk plot analysis further validated its noncompetitive kinetics (constant Km with increasing inhibitor concentration) .

Q. What experimental models were used to evaluate TAK-070’s efficacy in Alzheimer’s disease (AD) research?

Studies employed:

- In vitro models : Human IMR-32 and mouse Neuro-2a (N2aAPPsw) cells to measure Aβ40/42 and sAPPγ levels via ELISA .

- In vivo models : Tg2576 transgenic mice (overexpressing APPSw) for short-term (7 weeks) and long-term (6 months) efficacy assessments. Behavioral tests included the Morris water maze (spatial memory) and novel object recognition (cognitive function) .

Q. How were Aβ and sAPPγ levels quantified in preclinical studies of TAK-070?

- Soluble Aβ : Tris-buffer extraction followed by ELISA. Short-term TAK-070 treatment reduced Aβ40/42 by 16–23% in Tg2576 mice .

- Insoluble Aβ : Formic acid denaturation of Tris-insoluble pellets, with chronic treatment reducing Aβ40/42 deposition by 30% .

- sAPPγ : Increased by 15–21% in cell cultures and 22% in long-term mouse studies, measured via immunoblot and ELISA .

Advanced Research Questions

Q. How do in vitro and in vivo efficacies of TAK-070 compare, and what factors explain discrepancies?

TAK-070 showed modest in vitro potency (IC35 = 3.15 µM in cell-free assays ) but achieved effective brain concentrations (6–11 µM) in vivo due to its lipophilic structure and blood-brain barrier penetration. Despite low in vitro activity, chronic oral dosing in mice reduced Aβ deposition by ~60%, highlighting the importance of pharmacokinetic properties for translational relevance .

Q. What methodological challenges arise in interpreting TAK-070’s long-term efficacy data?

- Sustained exposure : Brain concentrations remained stable over 6 months without tolerance issues, a critical advantage for AD therapies requiring prolonged use .

- Partial Aβ reduction : Even modest (~20%) decreases in soluble Aβ led to significant plaque reduction, suggesting nonlinear dynamics in amyloidogenesis. Researchers used unbiased morphometric analysis to validate plaque quantification .

- sAPPγ fluctuations : Aged Tg2576 mice showed a 32% decline in sAPPγ, but TAK-070 reversed this trend, complicating dose-response interpretations .

Q. How did researchers address potential off-target effects of TAK-070 in mechanistic studies?

- Specificity assays : TAK-070 did not inhibit cathepsin D/E, renin, or TACE, and SPR confirmed no binding to APP or sAPPγ .

- C99 specificity : TAK-070 failed to inhibit Aβ secretion in HEK293 cells overexpressing C99, ruling out direct APP interaction .

- Behavioral controls : Swimming speed in the Morris water maze was unaffected, ensuring cognitive improvements were not confounded by motor function .

Data Contradictions and Analysis

Q. How do studies reconcile TAK-070’s partial Aβ reduction with significant behavioral improvements?

Despite reducing soluble Aβ by only ~20%, TAK-070 rescued cognitive deficits in Tg2576 mice. This suggests that sAPPγ elevation (neurotrophic effects) and synaptic protection may synergize with Aβ reduction. For example, novel object recognition tests showed a 30% improvement in preference ratios, independent of Aβ plaque load .

Q. What unresolved questions remain about TAK-070’s mode of BACE1 inhibition?

- Binding dynamics : The exact structural interaction between TAK-070 and BACE1’s transmembrane domain is unclear. Mutagenesis studies are needed to pinpoint critical residues .

- Species specificity : Most data derive from murine models; human BACE1 kinetics and inhibitor binding may differ.

- Downstream effects : Long-term sAPPγ elevation’s impact on synaptic plasticity requires further exploration .

Methodological Recommendations

- Dose-response design : Use Williams’ test for dose-dependent studies (e.g., Morris water maze) and Tukey’s test for non-dose comparisons .

- Chronic study protocols : Monitor brain compound levels via LC-MS to correlate exposure with efficacy .

- Combination therapies : Pair TAK-070 with γ-secretase modulators to assess additive effects on Aβ pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.